N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide, commonly known as FPL 64176, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which plays a key role in regulating dopamine neurotransmission in the brain.
Mecanismo De Acción
FPL 64176 is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in reward and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the D3 receptor, FPL 64176 can modulate dopamine neurotransmission in these pathways, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
FPL 64176 has been shown to modulate dopamine neurotransmission in the brain, leading to a range of biochemical and physiological effects. In preclinical studies, FPL 64176 has been shown to reduce cocaine self-administration and drug-seeking behavior in rats, suggesting its potential as a treatment for drug addiction. It has also been shown to improve motor function and reduce dyskinesia in animal models of Parkinson's disease. Additionally, FPL 64176 has been shown to have antipsychotic effects in animal models of schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FPL 64176 is its selectivity for the dopamine D3 receptor, which allows for more targeted modulation of dopamine neurotransmission in the brain. However, this selectivity may also limit its potential therapeutic applications, as other dopamine receptors may also play a role in the pathophysiology of neurological and psychiatric disorders. Additionally, the synthesis of FPL 64176 is complex and may require specialized equipment and expertise, which could limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on FPL 64176. One area of interest is its potential as a treatment for drug addiction, as preclinical studies have shown promising results in reducing drug-seeking behavior. Further studies are needed to determine its safety and efficacy in humans. Another area of interest is its potential as a treatment for Parkinson's disease, as it has been shown to improve motor function and reduce dyskinesia in animal models. Clinical trials are needed to determine its effectiveness in humans. Additionally, further studies are needed to explore its potential as an antipsychotic agent in schizophrenia.
Métodos De Síntesis
The synthesis of FPL 64176 involves a series of chemical reactions starting from 2-furylmethylamine and cycloheptanone. The first step involves the protection of the amino group of 2-furylmethylamine with a Boc (tert-butyloxycarbonyl) group. The protected amine is then reacted with cycloheptanone in the presence of a reducing agent such as sodium borohydride to yield the corresponding secondary amine. The Boc group is then removed by acid hydrolysis, and the resulting amine is reacted with 2-chloro-N-(2-hydroxyethyl)acetamide in the presence of a base such as triethylamine to yield FPL 64176.
Aplicaciones Científicas De Investigación
FPL 64176 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. The dopamine D3 receptor has been implicated in the pathophysiology of these disorders, and selective antagonists of this receptor have been shown to have beneficial effects in preclinical studies.
Propiedades
IUPAC Name |
N-cycloheptyl-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c22-18(19-16-6-3-1-2-4-7-16)15-21-11-9-20(10-12-21)14-17-8-5-13-23-17/h5,8,13,16H,1-4,6-7,9-12,14-15H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEWDBLZGPASAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.